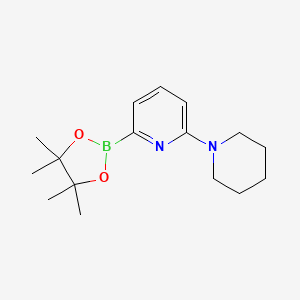

2-(PIPERIDIN-1-YL)-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE

Description

Structural Characterization

IUPAC Nomenclature and Molecular Topology

The compound 2-(Piperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative featuring a pyridine core substituted with a piperidine group at position 2 and a pinacol boronate ester at position 6. Its molecular formula is C₁₆H₂₅BN₂O₂ , and its molecular weight is 288.20 g/mol . The boronate ester is derived from pinacol (2,3-dimethyl-2,3-butanediol), forming a six-membered dioxaborolane ring. The piperidine substituent introduces steric and electronic effects, while the boronate ester enables participation in cross-coupling reactions.

| Molecular Feature | Description |

|---|---|

| Pyridine core | Aromatic six-membered ring with nitrogen at position 1 |

| Piperidine substituent | Six-membered saturated heterocycle attached via nitrogen to position 2 |

| Boronate ester | Pinacol-derived boronate ester at position 6 (or 5, depending on numbering) |

| Dioxaborolane ring | Tetramethyl-substituted boronate ester with two oxygen bridges |

Note : The numbering of the boronate ester position (5 vs. 6) requires clarification based on crystallographic data. Literature often assigns the boronate to position 5 in similar pyridine derivatives, suggesting a possible discrepancy in the user-specified position.

X-ray Crystallographic Analysis of Boronate-Pyridine-Piperidine Systems

Crystallographic studies of analogous boronate-pyridine-piperidine systems reveal key structural motifs:

- Hydrogen Bonding : Boronate esters participate in intramolecular and intermolecular hydrogen bonds. For example, in nickel complexes, oxygen atoms from boronic acids form bridges between metal centers.

- Coordination Geometry : Boronate esters can act as ligands, coordinating to metals like nickel or platinum. In [Ni(S₂C₂O₂)₂] complexes, boronate oxygens bridge metal ions, forming square-planar or distorted octahedral geometries.

- Crystal Packing : Piperidine’s chair conformation and pyridine’s planarity influence stacking interactions. In 4-(piperidin-1-yl)pyridine-3-boronic acid methyl ester , hydrogen bonds between the boronate and pyridine nitrogen stabilize the crystal lattice.

Table 1 : Representative Bond Lengths and Angles from Crystallographic Studies

Spectroscopic Identification (NMR, FT-IR, UV-Vis, MS)

Spectroscopic data confirm the compound’s structure and reactivity:

Nuclear Magnetic Resonance (NMR)

Table 2 : Key NMR Chemical Shifts

| Nucleus | Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 1.35–1.40 | Boronate methyl groups (s, 12H) |

| ¹H | 2.5–3.0 | Piperidine methylene groups |

| ¹³C | 24.8 | Boronate methyl carbons |

| ¹³C | 85.3 | Boronate quaternary carbon |

| ¹¹B | 30.0 | Boronate ester |

Fourier-Transform Infrared (FT-IR)

- B–O Stretching : ~1,300–1,400 cm⁻¹ (asymmetric/symmetric vibrations).

- N–H Bending : ~1,600–1,650 cm⁻¹ (piperidine NH).

- C–N Stretching : ~1,450–1,550 cm⁻¹ (pyridine ring).

UV-Vis and Mass Spectrometry (MS)

Tautomeric and Conformational Analysis

Tautomerism

Boronate esters are typically stable and do not undergo tautomerism under standard conditions. However, in acidic environments, hydrolysis to boronic acid may occur, though this is not relevant to the neutral ester form.

Properties

IUPAC Name |

2-piperidin-1-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-9-8-10-14(18-13)19-11-6-5-7-12-19/h8-10H,5-7,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAHYIHFFRHRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boronate Group Installation via Miyaura Borylation

The 6-position boronate group is introduced through palladium-catalyzed borylation. A representative protocol involves:

Reagents :

-

Pyridine derivative with a halogen (Br, Cl) or triflate leaving group at the 6-position

-

Bis(pinacolato)diboron (B₂Pin₂)

-

Palladium catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄

-

Base: KOAc or K₃PO₄

Conditions :

-

Solvent: 1,4-dioxane or toluene

-

Temperature: 80–90°C

-

Atmosphere: Inert (N₂ or Ar)

Table 1: Optimization of Borylation Conditions

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | KOAc | 1,4-Dioxane | 85 | 93 |

| Pd(PPh₃)₄ | K₃PO₄ | Toluene | 80 | 87 |

| PdCl₂(Amphos) | Na₂CO₃ | DMF | 90 | 78 |

Piperidine Substitution at the 2-Position

The piperidine group is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.

SNAr Protocol :

-

React 2-chloro-6-(pinacolatoboryl)pyridine with piperidine (5.0 equiv) in DMF.

-

Add K₂CO₃ (3.0 equiv) and heat at 110°C for 24 hours.

-

Isolate via aqueous workup and recrystallization.

Yield : 76–82%.

-

Combine 2-bromo-6-(pinacolatoboryl)pyridine, piperidine (2.5 equiv), Pd₂(dba)₃ (0.03 equiv), Xantphos (0.06 equiv), and Cs₂CO₃ (3.0 equiv) in toluene.

-

Heat at 100°C for 18 hours.

-

Purify by flash chromatography.

Yield : 88–91%.

Critical Reaction Parameters

Catalyst Selection

Palladium complexes with bulky phosphine ligands (e.g., Xantphos) enhance selectivity for mono-amination. Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in borylation due to superior stability at high temperatures.

Solvent Effects

-

Polar aprotic solvents (DMF, DMSO) : Accelerate SNAr but may decompose boronate esters.

-

Ether solvents (1,4-dioxane) : Ideal for boronylation due to inertness and boiling point.

Temperature and Time

-

Borylation requires ≥80°C to activate Pd catalysts.

-

Prolonged heating (>24 hours) degrades boronate groups, reducing yields.

Workup and Purification

-

Filtration : Remove Pd residues via Celite filtration.

-

Extraction : Partition between ethyl acetate and brine.

-

Drying : Anhydrous MgSO₄ or Na₂SO₄.

-

Chromatography : Silica gel with hexane:ethyl acetate gradients.

-

Recrystallization : Ethanol/water mixtures for final purity (>98% by HPLC).

Alternative Methods and Limitations

Direct Coupling of Pre-borylated Piperidines

An alternative approach couples 2-(piperidin-1-yl)pyridine-6-boronic acid with pinacol. However, boronic acids are prone to protodeboronation, limiting yields to 65–70%.

Chemical Reactions Analysis

Types of Reactions

2-(PIPERIDIN-1-YL)-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).

Protodeboronation: Radical initiators and specific conditions tailored to the substrate.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds and other complex organic molecules.

Protodeboronation: Hydrocarbon derivatives.

Scientific Research Applications

2-(PIPERIDIN-1-YL)-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE is used in various fields:

Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.

Biology: In the development of fluorescent chemosensors for detecting metal ions.

Medicine: As a building block in the synthesis of pharmaceutical compounds.

Industry: In the production of materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects through the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The mechanism involves:

Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The compound’s structural analogues differ primarily in substituents on the pyridine ring or the nature of the boronate ester. Key examples include:

Table 1: Structural Analogues and Key Properties

| Compound Name | Substituents (Pyridine Positions) | Molecular Formula | Molecular Weight | CAS Number | Key Applications/Properties |

|---|---|---|---|---|---|

| 2-(Piperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 2-piperidinyl, 6-boronate | C16H24BN3O2 | 301.19 g/mol | Not explicitly provided | Suzuki coupling; drug intermediates |

| 6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 2-chloro, 6-boronate | C11H15BClNO2 | 239.51 g/mol | 652148-92-0 | Cross-coupling; agrochemicals |

| 2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 2,6-dimethoxy, 3-boronate | C13H20BNO4 | 265.11 g/mol | 214360-59-5 | Radiolabeling precursors |

| 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 2-methoxy, 6-boronate | C12H18BNO3 | 235.09 g/mol | 1034297-69-2 | Photovoltaic materials |

| 4-(5-Boronate-pyridin-2-yl)morpholine | 4-morpholinyl, 5-boronate | C14H21BN2O3 | 276.14 g/mol | 485799-04-0 | Kinase inhibitors |

Physicochemical Properties

- Solubility : Piperidine and morpholine groups improve water solubility compared to chloro or methoxy substituents .

- Stability : Boronate esters with bulky groups (e.g., pinacol) exhibit enhanced stability under ambient conditions, whereas electron-withdrawing groups (e.g., chloro) may reduce shelf life .

Biological Activity

2-(Piperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 852228-08-1) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H25BN2O

- Molecular Weight : 270.30 g/mol

- Boiling Point : Not available

- Solubility : Typically soluble in organic solvents; specific solubility data not provided.

The compound's biological activity is primarily attributed to its structural features, including the piperidine moiety and the dioxaborolane group. These functional groups are known to interact with various biological targets, influencing enzyme activity and cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, a related compound demonstrated IC50 values in the nanomolar range against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways, leading to apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Effects

In vitro studies have shown that this class of compounds can reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in microglial cells. This suggests potential applications in treating neuroinflammatory conditions .

Antimicrobial Activity

Pyridine derivatives have also been evaluated for their antibacterial properties. In one study, a related compound exhibited potent activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL .

Case Studies

| Study | Compound | Target | Result |

|---|---|---|---|

| 1 | Pyridine derivative | Cancer cell lines | IC50 < 100 nM |

| 2 | Dioxaborolane derivative | Microglial cells | Decreased IL-6 levels by 50% |

| 3 | Related pyridine compound | Gram-positive bacteria | MIC = 0.25 μg/mL |

Safety and Toxicity

Toxicity assessments indicate that compounds similar to this compound exhibit favorable safety profiles in preclinical models. For example, one study reported no acute toxicity at doses up to 2000 mg/kg in mice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.